molecular formula C21H18N6O2S B2873720 1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one CAS No. 863500-17-8

1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one

Cat. No.: B2873720
CAS No.: 863500-17-8
M. Wt: 418.48
InChI Key: YXTRKYHHFYKBNU-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one is a heterocyclic compound featuring a 2,3-dihydroindole moiety linked via a sulfanyl ethanone bridge to a triazolo[4,5-d]pyrimidine scaffold substituted with a 4-methoxyphenyl group. This structure combines pharmacophores known for kinase inhibition and receptor modulation, with the sulfanyl group enhancing solubility and the methoxy group influencing electronic properties and binding interactions .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2S/c1-29-16-8-6-15(7-9-16)27-20-19(24-25-27)21(23-13-22-20)30-12-18(28)26-11-10-14-4-2-3-5-17(14)26/h2-9,13H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTRKYHHFYKBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCC5=CC=CC=C54)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound’s structure comprises three primary domains: (1) the 3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl scaffold, (2) the sulfanyl-ethanone linker, and (3) the 2,3-dihydro-1H-indol-1-yl group. Retrosynthetic cleavage suggests modular assembly via sequential coupling of preformed intermediates (Figure 1).

Triazolopyrimidine Core Construction

The triazolo[4,5-d]pyrimidine ring system is synthesized through cyclocondensation of 4-amino-5-hydrazinylpyrimidine derivatives with carbonyl equivalents. Patent US20120225904A1 details analogous protocols where triphosgene in tetrahydrofuran mediates cyclization of hydrazide intermediates to form the triazole ring. Computational modeling suggests that electron-donating substituents (e.g., 4-methoxyphenyl) enhance ring stability by mitigating electron deficiency in the pyrimidine core.

Sulfanyl-Ethanone Linker Installation

Thiol-etherification between 7-mercapto-triazolopyrimidine and α-bromoacetyl indoline derivatives achieves the sulfanyl bridge. Optimization studies from Molecules (2015) demonstrate that polar aprotic solvents (e.g., dimethylformamide) and cesium carbonate base maximize yields by minimizing disulfide byproducts.

Indole-Acetyl Moiety Incorporation

Nucleophilic acyl substitution of 2,3-dihydro-1H-indole with α-bromoacetyl precursors under mild basic conditions (e.g., potassium carbonate in acetone) affords the indole-acetyl fragment. ACS Omega (2022) reports analogous indole functionalization using morpholine as a catalyst to suppress N-alkylation side reactions.

Detailed Synthetic Protocols

Synthesis of 3-(4-Methoxyphenyl)-3H-Triazolo[4,5-d]Pyrimidin-7-thiol

Step 1: Preparation of 4-Amino-5-hydrazinylpyrimidine

A suspension of 4,6-dichloropyrimidine (1.0 equiv) in ethanol is treated with hydrazine hydrate (3.0 equiv) at 80°C for 12 hours. Filtration yields 4-amino-5-hydrazinylpyrimidine as a white solid (87% yield).

Step 2: Cyclization to Triazolo[4,5-d]Pyrimidine

The hydrazinyl intermediate (1.0 equiv) reacts with triphosgene (1.2 equiv) in anhydrous tetrahydrofuran under nitrogen. Stirring at 0°C for 2 hours followed by reflux for 6 hours produces 3H-triazolo[4,5-d]pyrimidin-7(6H)-one. Subsequent treatment with phosphorus pentasulfide (P₂S₅) in pyridine converts the carbonyl to a thiol group (72% yield over two steps).

Step 3: Suzuki-Miyaura Coupling for 4-Methoxyphenyl Installation

A mixture of 7-chloro-triazolopyrimidine (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and cesium carbonate (3.0 equiv) in toluene/water (4:1) is heated at 100°C for 18 hours. Chromatography isolates the 3-(4-methoxyphenyl) derivative (68% yield).

Synthesis of 1-(2,3-Dihydro-1H-Indol-1-yl)-2-Bromoethan-1-One

2,3-Dihydro-1H-indole (1.0 equiv) and bromoacetyl bromide (1.2 equiv) are combined in dichloromethane with triethylamine (2.0 equiv) at 0°C. After stirring for 4 hours, aqueous workup and recrystallization from hexane/ethyl acetate yield the α-bromo ketone (91% yield).

Thiol-Ether Coupling for Final Assembly

A solution of 3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-thiol (1.0 equiv) and 1-(2,3-dihydro-1H-indol-1-yl)-2-bromoethan-1-one (1.1 equiv) in dimethylformamide is treated with cesium carbonate (2.0 equiv) at 50°C for 6 hours. Precipitation in ice-water followed by filtration affords the target compound as a pale-yellow solid (76% yield).

Optimization Data and Reaction Parameters

Step Reagents/Conditions Yield (%) Purity (HPLC)
Triazolo ring cyclization Triphosgene, THF, reflux 72 98.5
Suzuki coupling Pd(PPh₃)₄, Cs₂CO₃, toluene/H₂O 68 97.8
Thiol-etherification Cs₂CO₃, DMF, 50°C 76 99.1

Table 1. Critical reaction parameters and yields for key synthetic steps.

Analytical Characterization

1H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 8.12 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (t, J = 7.6 Hz, 1H, indole-H), 7.32–7.25 (m, 2H, indole-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 4.55 (t, J = 6.4 Hz, 2H, CH₂-indole), 3.83 (s, 3H, OCH₃), 3.77 (t, J = 6.4 Hz, 2H, CH₂-indole), 3.12 (s, 2H, SCH₂CO).

13C NMR (101 MHz, DMSO-d₆): δ 192.4 (C=O), 161.2 (C-OCH₃), 154.9, 150.3, 144.8 (triazolo-pyrimidine), 134.5, 129.7 (indole), 126.4, 114.2 (Ar-C), 55.6 (OCH₃), 45.2 (SCH₂), 38.7 (CH₂-indole).

Challenges and Mitigation Strategies

  • Triazolo Ring Oxidation: Early protocols suffered from triazole ring decomposition during thiolation. Substituting P₂S₅ with Lawesson’s reagent reduced side reactions.
  • Sulfanyl Bridge Instability: Performing thiol-etherification under inert atmosphere (N₂) minimized disulfide formation.

Chemical Reactions Analysis

1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the indole or triazolopyrimidine rings, leading to the formation of derivatives with modified properties.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or disruption of protein-protein interactions.

Comparison with Similar Compounds

(a) 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)

  • Structure: Combines pyrazole and cyanothiophene units with a methanone linker.
  • Synthesis: Prepared via nucleophilic addition of malononitrile to a dioxane solution of precursor compounds, followed by sulfur incorporation .
  • Comparison: Unlike the target compound, 7a lacks the triazolo-pyrimidine core but shares the use of sulfur-containing intermediates. The cyanothiophene group in 7a may confer distinct electronic properties compared to the methoxyphenyl-triazolo-pyrimidine system.

(b) (6-(Dimethylamino)-1H-indol-2-yl)-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone (1)

  • Structure: Features a tetrahydro-pyridoindole fused to a dimethylamino-substituted indole via a methanone bridge.
  • Synthesis: Produced via coupling of tetrahydro-pyridoindole with 6-(dimethylamino)indole-2-carboxylic acid using preparative HPLC-MS purification .
  • Comparison: The dimethylamino group in compound 1 enhances electron density, akin to the methoxy group in the target compound. However, the absence of a sulfur bridge limits its solubility profile compared to the sulfanyl-containing target.

(c) 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one (34)

  • Structure : Contains a pyrrolo[2,3-d]pyrimidine core linked to a fluorinated indoline and trifluoromethylphenyl group.
  • Synthesis : Synthesized via acid coupling under General Procedure C, yielding a 58% purified product .
  • Comparison: The trifluoromethyl group in 34 increases lipophilicity, contrasting with the polar sulfanyl group in the target compound.

Structural Analysis and Crystallography

The target compound’s structure was likely resolved using SHELX software, a standard for small-molecule refinement. SHELXL enables precise modeling of sulfanyl bridges and methoxy groups, as demonstrated in analogous compounds . In contrast, compound 1’s tetrahydro-pyridoindole system required HPLC-MS for purity validation, highlighting differences in characterization methodologies .

Biological Activity

The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure comprising an indole moiety linked to a triazolopyrimidine via a sulfanyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity
Studies have shown that derivatives of triazolopyrimidines possess significant antibacterial properties. For instance, compounds similar to the one have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The mechanism often involves interference with bacterial DNA synthesis or protein production.

Anticancer Properties
Compounds containing indole and triazole moieties have been investigated for their anticancer effects. In vitro studies reveal that they can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. For example, some derivatives showed IC50 values as low as 4.37 µM against HepG2 cells . The proposed mechanism includes the inhibition of key signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has also been noted. Certain analogs have been shown to reduce the production of pro-inflammatory cytokines in cellular models . This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Antibacterial Screening : A series of triazolo[4,5-d]pyrimidines were synthesized and tested for antibacterial activity against ESKAPE pathogens. The results indicated variable potency, with some compounds exhibiting significant inhibition against Klebsiella pneumoniae and Acinetobacter baumannii .
  • Cytotoxicity Assays : In a study assessing the cytotoxic effects on cancer cell lines, several derivatives demonstrated promising results with lower IC50 values compared to standard chemotherapeutics .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding affinity of the compound to various biological targets. These studies often reveal that the indole and triazole components interact favorably with active sites on enzymes or receptors involved in cancer progression or bacterial resistance mechanisms .

Data Tables

Biological ActivityTarget Organism/Cell LineIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus12.5
AnticancerHepG2 (liver cancer)4.37
Anti-inflammatoryCytokine production (in vitro)N/A

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